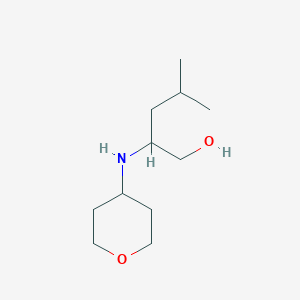

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol

Description

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol is a chiral amino alcohol featuring a tetrahydro-2H-pyran-4-yl substituent. This compound is structurally characterized by a pentanol backbone with a secondary amine group linked to a saturated oxygen-containing heterocycle. Its synthesis likely involves reductive amination or multi-step reactions, as inferred from analogous compounds (e.g., ).

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

4-methyl-2-(oxan-4-ylamino)pentan-1-ol |

InChI |

InChI=1S/C11H23NO2/c1-9(2)7-11(8-13)12-10-3-5-14-6-4-10/h9-13H,3-8H2,1-2H3 |

InChI Key |

UQCHGXAOTLPNOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)NC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydropyran-4-ylmethanol (Key Intermediate)

- Starting from 4-methylenetetrahydropyran, a hydroboration-oxidation reaction is employed.

- Procedure: 4-methylenetetrahydropyran is added dropwise under argon at -78 °C to a solution of 9-borabicyclo[3.3.1]nonane in tetrahydrofuran (THF).

- The mixture is stirred at 0 °C for 3 hours, then treated with water, sodium hydroxide, and hydrogen peroxide to oxidize the borane intermediate to the alcohol.

- The product is extracted, dried, and purified by silica gel chromatography to yield tetrahydropyran-4-ylmethanol.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Hydroboration | 9-BBN in THF, -78 °C to 0 °C, argon atmosphere | Controlled addition, 3 h stirring |

| Oxidation | H2O, NaOH (3M), H2O2, temp < 40 °C | Slow addition to control exotherm |

| Purification | Silica gel chromatography (ethyl acetate-hexane) | Pure tetrahydropyran-4-ylmethanol |

Formation of the Amino Alcohol Backbone

Amination of 4-Methylpentan-1-ol Derivative

- The amino group is introduced by nucleophilic substitution or reductive amination involving the tetrahydropyran-4-ylamine and a suitable pentan-1-ol derivative.

- The pentanol backbone can be synthesized or obtained as 4-methylpentan-1-ol or its protected derivatives.

- Reductive amination is a common approach where the aldehyde or ketone form of the pentanol derivative reacts with tetrahydropyran-4-ylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).

Alternative Coupling via Amide or Carbamate Intermediates

- Activation of carboxylic acid derivatives of tetrahydropyran-4-carboxylic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in solvents like N,N-dimethylformamide (DMF).

- Subsequent reaction with amino alcohols to form amide or carbamate linkages, which can be reduced to the target amino alcohol.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | EDC·HCl, HOBt, triethylamine, DMF, 10-35 °C | Efficient activation of acid |

| Amination | Reaction with amino alcohol or amine | Room temperature, overnight stirring |

| Reduction | If needed, catalytic hydrogenation or hydride reagents | To convert amide to amine if applicable |

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydroboration-Oxidation | 9-BBN, THF, NaOH, H2O2, 0 °C to RT | Tetrahydropyran-4-ylmethanol |

| 2 | Reductive Amination | Tetrahydropyran-4-ylamine, 4-methylpentanal, NaBH3CN or H2/Pt | Formation of amino alcohol linkage |

| 3 | Purification | Chromatography or crystallization | Pure this compound |

Research Findings and Optimization Notes

- The hydroboration-oxidation step is critical for obtaining the tetrahydropyran alcohol intermediate in high purity and yield. Strict temperature control and inert atmosphere prevent side reactions.

- Reductive amination conditions must be optimized to avoid over-reduction or side reactions; mild reducing agents and controlled pH favor selective amine formation.

- Use of coupling agents like EDC·HCl and HOBt in DMF allows efficient amide bond formation when alternative synthetic routes are pursued, with subsequent reduction steps if necessary.

- Solvent choice (THF, DMF) and temperature control (0–40 °C) are important for reaction efficiency and product stability.

- Purification by silica gel chromatography using ethyl acetate-hexane mixtures is effective for isolating intermediates and final products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol can undergo various types of chemical reactions, including:

Substitution: The amino group can participate in substitution reactions with electrophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, amines.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound has been investigated for its role as a potential drug candidate, particularly in the development of inhibitors targeting specific pathways in cancer treatment. For instance, research indicates that derivatives of tetrahydropyran compounds can enhance solubility and bioavailability of drugs, which is crucial for effective therapeutic action against cancer cells. The modification of lead compounds to include tetrahydropyran moieties has shown promise in improving their pharmacokinetic properties .

2. Anticancer Activity:

Studies have demonstrated that compounds similar to 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol exhibit selective cytotoxicity against various cancer cell lines. The incorporation of tetrahydropyran groups can enhance the efficacy of anticancer agents by improving their interaction with biological targets .

Biochemical Applications

1. Enzyme Inhibition:

The compound's structural features allow it to act as an enzyme inhibitor, particularly in pathways involving kinases. Research has shown that modifications to the tetrahydropyran structure can lead to selective inhibition of kinases involved in cancer proliferation, making it a valuable scaffold for drug design .

2. Solubility Enhancement:

One significant challenge in drug formulation is the solubility of active pharmaceutical ingredients. The incorporation of tetrahydropyran moieties has been shown to improve the solubility profiles of various drugs, facilitating better absorption and bioavailability .

Case Studies

Case Study 1: RAF709 Development

A notable case study involves the development of RAF709, a selective RAF inhibitor that incorporates tetrahydropyran derivatives. This compound was designed to maintain a balance between solubility and cellular activity against KRAS mutant tumors. The modification led to improved solubility and efficacy in xenograft models, showcasing the potential of tetrahydropyran-containing compounds in targeted cancer therapies .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer efficacy of tetrahydropyran-based compounds against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis induction, highlighting their therapeutic potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

Research Findings

Substituent Impact on Solubility : Oxygen-containing heterocycles (e.g., tetrahydro-2H-pyran) improve aqueous solubility compared to purely aliphatic substituents (e.g., cyclohexyl).

Catalytic Performance: Pyridinyl-substituted amino alcohols in achieved >90% enantiomeric excess in ketone hydrogenation, suggesting that the target compound’s tetrahydro-2H-pyran group may similarly enhance stereoselectivity.

Thermal Stability : Cyclohexyl analogs (melting point ~140°C) exhibit higher thermal stability than pyrazole derivatives, which are typically liquids or low-melting solids.

Biological Activity

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol, also known by its CAS number 1249143-85-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol. It is characterized by a tetrahydropyran moiety which may influence its biological interactions.

Pharmacological Profile

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyran can possess antibacterial properties. For instance, compounds with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Antimalarial Potential : The compound's structural analogs have been investigated for their antimalarial properties. Notably, the tetrahydropyran ring has been linked to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria .

- Neuroprotective Effects : Some studies have suggested that related compounds may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by acting as antioxidants .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.

- Disruption of Membrane Integrity : The amphiphilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

Antibacterial Activity

A study on the antibacterial properties of tetrahydropyran derivatives demonstrated significant inhibition zones against E. coli and S. aureus when tested in vitro. The results indicated that modifications in the side chains could enhance antibacterial effectiveness .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 14.7 |

| Compound B | S. aureus | 12.0 |

Antimalarial Screening

In a recent screening for antimalarial activity, a series of tetrahydropyran derivatives were evaluated for their efficacy against various stages of Plasmodium development. One derivative exhibited an IC50 value lower than 1 µM against the asexual blood stage .

| Compound | Stage Targeted | IC50 (µM) |

|---|---|---|

| Compound C | Asexual Blood Stage | <1 |

| Compound D | Gametocyte Stage | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.